N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Description
This compound is a structurally complex molecule featuring a 1,3-benzodioxole moiety conjugated to an oxazolidine ring, linked via a methyl group to an ethanediamide (oxamide) bridge. The oxamide’s terminal nitrogen is connected to a 3,4-dimethoxyphenethyl group. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest that carbodiimide-mediated coupling (e.g., EDC/HOBt) is likely employed for amide bond formation.
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8/c1-31-17-5-3-15(11-19(17)32-2)7-8-25-22(28)23(29)26-13-21-27(9-10-33-21)24(30)16-4-6-18-20(12-16)35-14-34-18/h3-6,11-12,21H,7-10,13-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCBAHUYMILQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxazolidine Ring Formation: This involves the reaction of an amino alcohol with an appropriate carbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidine intermediates with the dimethoxyphenyl ethylenediamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxazolidine ring would yield amino alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Compound A ():
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
- Key difference : The terminal 3,4-dimethoxyphenethyl group in the target compound is replaced with a morpholinylpropyl group.
- Implications :
Compound B ():
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key difference : Simpler benzamide scaffold lacking the oxazolidine and ethanediamide moieties.
Compound C ():
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Key difference : Incorporates an imidazole-hydrazinecarboxamide instead of oxazolidine-ethanediamide.
- Implications :
Spectroscopic and Structural Data
- NMR Trends: Oxazolidinones in showed distinct chemical shifts for oxazolidine protons (δ 3.5–5.0 ppm), which align with expected signals for the target compound’s oxazolidine-methyl group.
- IR Signatures : Benzodioxole carbonyl stretches (C=O, ~1700 cm⁻¹) and oxazolidine C-O-C vibrations (~1100 cm⁻¹) would be critical for characterizing the target compound, as seen in related structures.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The dimethoxyphenyl group in the target compound may confer affinity for adrenergic or serotonin receptors, akin to related arylalkylamines.
- Synthetic Challenges : Steric hindrance from the oxazolidine-methyl group could complicate coupling steps, necessitating optimized conditions (e.g., elevated temperatures or excess reagents).
- Spectroscopic Validation : Comparative NMR/IR data from analogs () provide benchmarks for verifying the target compound’s structure.
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzodioxole and oxazolidine, which are known for their diverse biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula : C₁₈H₂₃N₃O₄
Molecular Weight : 345.39 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines including HepG2 (hepatoma) and MCF7 (breast cancer). The IC50 values were reported at approximately 10 µM for HepG2 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil which has an IC50 of 23 µM .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
Receptor Interactions
The compound's interaction with specific receptors has also been investigated:
- Acetylcholinesterase (AChE) Inhibition : Structural analogs have shown to inhibit AChE activity, which is critical for neurotransmission and has implications in neurodegenerative diseases. The inhibition constant (IC50) values ranged from 5.4 µM to 161 µM depending on structural modifications .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity:
- Substituent Variations : Alterations in the benzodioxole moiety significantly affect potency against cancer cell lines.
- Chain Length Modifications : Shortening or lengthening the ethylene diamine chain alters receptor binding affinity and selectivity.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Study on Oxazolidine Derivatives : A study evaluated a series of oxazolidine derivatives for their anticancer activities and found that those with a benzodioxole moiety exhibited enhanced cytotoxicity compared to their non-benzodioxole counterparts .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of compounds related to this compound in treating various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
